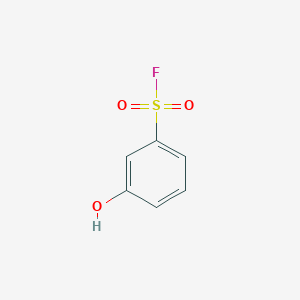

3-Hydroxybenzene-1-sulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

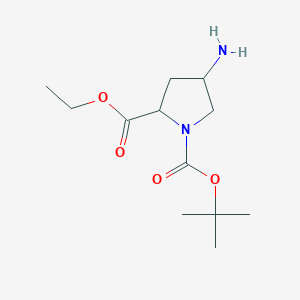

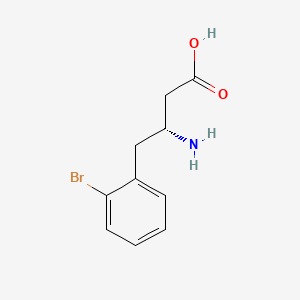

3-Hidroxi-benceno-1-sulfonil fluoruro es un compuesto químico con la fórmula molecular C6H5FO3S. Es conocido por sus diversas aplicaciones en investigación científica, particularmente en los campos de la química, la biología y la medicina. Este compuesto se caracteriza por su estabilidad y reactividad únicas, lo que lo convierte en una herramienta valiosa para diversos procesos experimentales e industriales.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 3-Hidroxi-benceno-1-sulfonil fluoruro se puede lograr a través de varios métodos. Un enfoque común implica la reacción del ácido 3-hidroxi-bencenosulfínico con cloruro de fosforilo en condiciones ácidas, seguido de la hidrólisis del cloruro de sulfonilo resultante. Otro método incluye la sulfonación del fenol con gas trióxido de azufre, seguido del tratamiento con flúor.

Métodos de producción industrial: La producción industrial de sulfonil fluoruros, incluido 3-Hidroxi-benceno-1-sulfonil fluoruro, a menudo implica la fluorosulfonilación directa de sulfonatos o ácidos sulfónicos. Este proceso se favorece por sus condiciones de reacción suaves y el uso de reactivos fácilmente disponibles .

Análisis De Reacciones Químicas

Tipos de reacciones: 3-Hidroxi-benceno-1-sulfonil fluoruro experimenta varias reacciones químicas, incluida la sustitución nucleofílica, la oxidación y la reducción. Su reactividad está principalmente influenciada por la presencia del grupo sulfonil fluoruro, que actúa como electrófilo .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran 3-Hidroxi-benceno-1-sulfonil fluoruro incluyen nucleófilos como aminas, alcoholes y tioles. Estas reacciones generalmente ocurren en condiciones suaves, lo que hace que el compuesto sea adecuado para una amplia gama de aplicaciones .

Productos principales: Los productos principales formados a partir de reacciones que involucran 3-Hidroxi-benceno-1-sulfonil fluoruro dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones con aminas pueden producir derivados de sulfonamida, mientras que las reacciones con alcoholes pueden producir ésteres sulfonatos .

Aplicaciones Científicas De Investigación

3-Hidroxi-benceno-1-sulfonil fluoruro ha encontrado amplias aplicaciones en la investigación científica. En química, se utiliza como reactivo para la síntesis de varios compuestos orgánicos. En biología, sirve como una herramienta para estudiar los mecanismos de inhibición enzimática y las interacciones de proteínas. En medicina, se utiliza en el desarrollo de productos farmacéuticos, particularmente como precursor de inhibidores de proteasas y agentes antivirales. Además, el compuesto se emplea en procesos industriales para la producción de agroquímicos y otras moléculas funcionales.

Mecanismo De Acción

El mecanismo de acción de 3-Hidroxi-benceno-1-sulfonil fluoruro implica su reactividad con residuos de aminoácidos nucleofílicos en proteínas. El grupo sulfonil fluoruro actúa como un electrófilo, formando enlaces covalentes con residuos de serina, treonina, tirosina, lisina, cisteína e histidina . Esta reactividad lo convierte en una herramienta valiosa para la inhibición enzimática covalente, la identificación de objetivos y el mapeo de los sitios de unión de las enzimas .

Compuestos Similares:

- 2-Nitro-benceno-sulfonil fluoruro

- 4-Formil-benceno-sulfonil fluoruro

- (2-Aminoetil)benceno-sulfonil fluoruro (AEBSF)

Singularidad: 3-Hidroxi-benceno-1-sulfonil fluoruro es único debido a su perfil de reactividad específico y estabilidad. A diferencia de otros sulfonil fluoruros, exhibe una reactividad equilibrada que permite interacciones covalentes selectivas con aminoácidos o proteínas específicas del contexto . Esto lo hace particularmente útil en biología química y farmacología molecular .

Comparación Con Compuestos Similares

- 2-Nitrobenzenesulfonyl fluoride

- 4-Formylbenzenesulfonyl fluoride

- (2-Aminoethyl)benzenesulfonyl fluoride (AEBSF)

Uniqueness: 3-Hydroxybenzene-1-sulfonyl fluoride is unique due to its specific reactivity profile and stability. Unlike other sulfonyl fluorides, it exhibits a balanced reactivity that allows for selective covalent interactions with context-specific amino acids or proteins . This makes it particularly useful in chemical biology and molecular pharmacology .

Propiedades

Fórmula molecular |

C6H5FO3S |

|---|---|

Peso molecular |

176.17 g/mol |

Nombre IUPAC |

3-hydroxybenzenesulfonyl fluoride |

InChI |

InChI=1S/C6H5FO3S/c7-11(9,10)6-3-1-2-5(8)4-6/h1-4,8H |

Clave InChI |

DMSYHTZFGNDODA-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC(=C1)S(=O)(=O)F)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

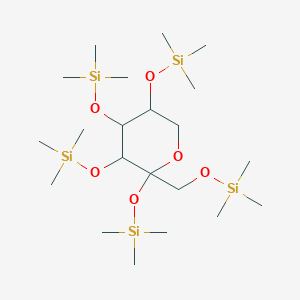

![5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol](/img/structure/B12280487.png)

![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B12280507.png)

![1-{4-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine](/img/structure/B12280526.png)

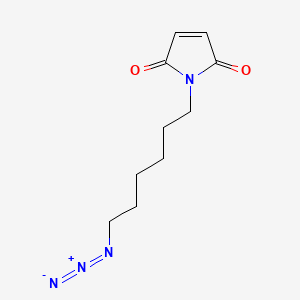

![3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide;chloride](/img/structure/B12280540.png)